Etoxadrol Exhibits Intermediate Functional Potency Between PCP and Ketamine in NMDA-Induced Neurotransmitter Release
In a head-to-head comparison of NMDA-induced acetylcholine release in rat striatal slices, etoxadrol demonstrated an IC50 of 98 nM, positioning its functional antagonism between the high potency of PCP (IC50 = 68 nM) and the lower potency of ketamine (IC50 = 1600 nM) [1]. This demonstrates that etoxadrol is not simply a less potent PCP analog but has a distinct functional profile.
| Evidence Dimension | Inhibition of NMDA-stimulated acetylcholine release (IC50) |
|---|---|
| Target Compound Data | IC50 = 98 nM |
| Comparator Or Baseline | Phencyclidine (PCP, IC50 = 68 nM); Ketamine (IC50 = 1600 nM) |
| Quantified Difference | Etoxadrol is 1.4-fold less potent than PCP and 16.3-fold more potent than ketamine. |
| Conditions | Rat striatal slices, NMDA-induced acetylcholine efflux. |
Why This Matters
This functional assay provides a more translationally relevant measure of receptor antagonism than binding affinity alone, confirming that substituting etoxadrol with ketamine would require a 16-fold higher concentration to achieve a comparable effect, drastically altering experimental design.
- [1] Snell, L. D., & Johnson, K. M. (1985). Antagonism of N-methyl-D-aspartate-induced transmitter release in the rat striatum by phencyclidine-like drugs and its relationship to turning behavior. The Journal of Pharmacology and Experimental Therapeutics, 235(1), 50–57. View Source
